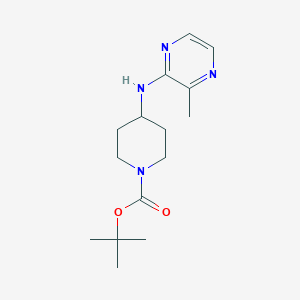

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted pyrazine moiety. The Boc group is a common protective strategy for amines in synthetic organic chemistry, enhancing stability during reactions . The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, introduces unique electronic and steric properties. The 3-methyl substituent on the pyrazine ring may influence solubility and intermolecular interactions, such as hydrogen bonding or π-stacking. This compound serves as a critical intermediate in medicinal chemistry, particularly for targeting receptors like the M1 muscarinic acetylcholine receptor .

Properties

IUPAC Name |

tert-butyl 4-[(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-5-9-19(10-6-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGNARKWKCSIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The most innovative approach involves a visible-light-mediated photocatalytic cross-coupling reaction. As detailed in patent CN108558792B, this method employs 2-aminopyridine , piperazine-1-tert-butyl formate , and an acridine salt photocatalyst under blue LED irradiation. The reaction proceeds via a radical intermediate mechanism, where the photocatalyst generates aryl radicals upon light excitation. These radicals couple with the piperazine derivative in the presence of an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide), forming the target compound in a single step.

Optimization and Yield

Key parameters include:

-

Solvent : Anhydrous dichloroethane ensures optimal radical stability.

-

Catalyst loading : 5 mol% acridine salt achieves a balance between cost and efficiency.

-

Reaction time : 10 hours under blue LED light yields 95% purity after column chromatography.

Advantages :

-

Eliminates multi-step protection/deprotection sequences.

-

Avoids heavy metals, enhancing environmental sustainability.

Limitations :

-

Requires specialized photochemical equipment.

-

Scalability challenges due to light penetration limitations in large batches.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A traditional route involves Suzuki-Miyaura coupling between tert-butyl 4-bromopiperidine-1-carboxylate and 3-methylpyrazin-2-amine . This method, described in commercial synthesis protocols, utilizes:

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : Cs₂CO₃ for deprotonation.

-

Solvent : 1,4-Dioxane at reflux (100°C) for 12–24 hours.

Performance Metrics

-

Yield : 78–82% after purification via silica gel chromatography.

-

Purity : >98% confirmed by HPLC and -NMR.

Advantages :

-

Well-established protocol with predictable outcomes.

-

Compatible with diverse boronic acid derivatives.

Limitations :

-

Palladium residue necessitates additional purification steps.

-

High temperatures may degrade sensitive substrates.

Alternative Pathways: Reductive Amination and Ketone Intermediates

Reductive Amination Strategy

A less common approach involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 3-methylpyrazin-2-amine . Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction.

Ketone-Based Synthesis

As inferred from analogous syntheses, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can serve as a ketone precursor. Reaction with hydroxylamine forms an oxime intermediate, which is hydrogenated to the amine using Pd/C under . Subsequent coupling with pyrazine derivatives yields the target compound.

Yield : 70–75% over three steps.

Challenges :

-

Multi-step synthesis reduces overall efficiency.

-

Oxime intermediates require careful handling due to instability.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Structural Features

The compound contains a piperidine ring that enhances its biological activity, making it suitable for interaction with various biological targets. The presence of the 3-methylpyrazin-2-yl amino group is crucial for its pharmacological properties.

Medicinal Chemistry

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is primarily researched for its potential therapeutic effects. Its unique structure allows it to interact with specific enzymes and receptors, which can modulate biological pathways.

Case Study: Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Neuropharmacology

The compound has been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress and inflammation, leading to improved cognitive functions . This suggests potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its structural components allow it to interact with bacterial membranes effectively.

Case Study: Antimicrobial Studies

In vitro studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus . This highlights its potential as a lead compound in antibiotic development.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperidine/piperazine derivatives with varying substituents (Table 1). Key differences include:

- Pyrazine vs.

- Amino vs. Sulfonyl Linkages: Replacing the sulfonyl group in tert-butyl 4-((3-methylpyrazin-2-yl)sulfonyl)piperidine-1-carboxylate () with an amino group reduces molecular weight and increases hydrogen-bond donor capacity.

Data Tables

Table 1: Comparative Analysis of tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate and Analogs

*Inferred values based on structural analogs.

Research Findings

Synthetic Accessibility: The Boc-protected piperidine scaffold is highly modular, enabling diverse substitutions (e.g., sulfonyl, amino, halogenated) via nucleophilic aromatic substitution or coupling reactions .

Biological Relevance : Pyrazine derivatives demonstrate enhanced binding to nitrogen-sensitive targets compared to phenyl analogs, as seen in receptor agonist studies .

Crystallographic Behavior : Related diazoacetamide compounds () exhibit robust crystallinity, suggesting the target compound may form stable crystals suitable for X-ray analysis .

Thermodynamic Stability: Sulfonyl analogs () show higher thermal stability due to strong electron-withdrawing effects, whereas amino-linked compounds may prioritize reactivity in further functionalization .

Biological Activity

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- CAS Number : 1289384-62-8

The compound features a tert-butyl group, a piperidine ring, and a 3-methylpyrazin-2-yl amino group, contributing to its unique biological profile.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar derivatives have shown promising results against various bacterial strains.

- Antitumor Potential : Some studies suggest potential activity against cancer cell lines.

- Neuroprotective Effects : Investigations into related compounds indicate possible neuroprotective properties.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and modulation of these targets can lead to desired therapeutic effects:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit elastase, an enzyme involved in tissue degradation .

- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways critical for cellular function.

Case Studies

Several studies have investigated the biological activity of related compounds in detail:

- Antimycobacterial Activity : A study demonstrated that derivatives showed significant in vitro efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL .

- Cytotoxicity Assessment : In vitro assays indicated that some derivatives exhibited low cytotoxicity in mammalian cell lines, making them promising candidates for further development .

- Pharmacokinetics and Metabolism : Research has focused on the metabolic stability and pharmacokinetic profiles of these compounds, highlighting their potential for therapeutic use .

Table 2: Case Study Findings

Q & A

Basic Research Questions

What are the optimal synthetic routes for tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate?

Methodological Answer:

The compound can be synthesized via coupling reactions between tert-butyl 4-aminopiperidine-1-carboxylate derivatives and 3-methylpyrazine-2-carboxylic acid. Key steps include:

- Coupling Reagents : Use carbodiimides like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .

- Solvent Selection : Dichloromethane or acetonitrile under inert conditions (argon/nitrogen) to prevent hydrolysis .

- Purification : Column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) or recrystallization to isolate the product .

- Monitoring : Track reaction progress via TLC or LC-MS to confirm intermediate formation .

How can the compound’s purity and structural integrity be validated?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyrazine and piperidine moieties (e.g., ¹H-NMR for amino proton shifts and ¹³C-NMR for carbonyl groups) .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight and detect impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for small-molecule refinement .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodological Answer:

- Analog Synthesis : Modify substituents on the pyrazine (e.g., chloro, trifluoromethyl) or piperidine (e.g., tert-butyl deprotection) to assess biological activity changes .

- Biological Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or PDGFR .

What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, stability)?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., humidity, solvent grade) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphs .

- Stability Studies :

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and varying pH to identify degradation pathways .

- Incompatibility Testing : Avoid strong oxidizers (e.g., KMnO₄) due to potential amine group reactivity .

How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Metabolic Stability : Assess liver microsome stability (human/rat) and identify metabolic hotspots via LC-MS/MS .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .

Safety and Handling

What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water due to potential exothermic reactions .

Data Interpretation and Reporting

How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate results .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Experimental Design

What in vitro models are suitable for evaluating the compound’s anticancer potential?

Methodological Answer:

- Cell Lines : Use NCI-60 panels or patient-derived organoids for broad-spectrum screening .

- Apoptosis Assays : Measure caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) .

- Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay dose-response matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.